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Compound of Interest

Compound Name: Anilopam

Cat. No.: B15617044

Executive Summary: Anilopam (PR-786-723) is a synthetic benzazepine derivative first
developed in the 1960s by Pentwell.[1] Identified as a potent p-opioid receptor agonist, it
represented a novel structural class diverging from traditional morphinan-based analgesics.[2]
Despite early promise, Anilopam was never commercialized, leading to a scarcity of
comprehensive public data on its pharmacology and synthesis.[2][3] This guide consolidates
the available information, outlines plausible synthetic pathways, and presents standardized
experimental protocols for its characterization, aiming to provide a foundational resource for
researchers and drug development professionals interested in re-evaluating this vintage opioid
agonist.

Discovery and Rationale

Anilopam, chemically known as 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-
yhethyl]aniline, emerged from research programs in the 1960s focused on identifying novel
analgesic agents.[1][2] The development of a benzazepine core was a strategic departure from
the classic opioid scaffolds, with the goal of potentially separating analgesic efficacy from the
typical side-effect profile, including respiratory depression and dependence.[2] While the
precise reasons for the discontinuation of its development remain largely undisclosed in public
records, the unique structure of Anilopam continues to present an intriguing starting point for
modern drug discovery efforts.[2]

Plausible Chemical Synthesis
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Detailed proprietary synthesis methods for Anilopam are not publicly available. However,

based on its benzazepine structure, a plausible multi-step synthetic route can be

conceptualized, likely involving the formation of the core benzazepine ring followed by N-

alkylation.[4] A common approach for the synthesis of the tetrahydro-3-benzazepine core is the

Bischler-Napieralski reaction followed by reduction.[4]

Experimental Protocol: Plausible Synthesis of Anilopam

Step 1: Formation of the Tetrahydro-3-benzazepine Core (via Bischler-Napieralski Reaction

and Reduction)

Cyclization: A substituted N-acyl-phenethylamine is subjected to a Bischler-Napieralski
reaction, using a dehydrating agent such as phosphorus oxychloride, to yield a
dihydroisoquinoline intermediate.

Reduction: The resulting intermediate is then reduced to the corresponding
tetrahydroisoquinoline (the benzazepine core) using a reducing agent like sodium
borohydride.

Step 2: N-Alkylation

The purified tetrahydro-3-benzazepine core (1.0 equivalent) is dissolved in a suitable solvent
such as acetonitrile.

An appropriate alkylating agent, such as a protected 2-(4-aminophenyl)ethyl halide, and a
non-nucleophilic base (e.g., diisopropylethylamine) are added.

The reaction mixture is heated to approximately 80°C and stirred under a nitrogen
atmosphere for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC)
or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced
pressure. The crude product is then purified using column chromatography on silica gel.[4]

Step 3: Final Reduction/Deprotection

The N-alkylated intermediate (1.0 equivalent) is dissolved in ethanol.[4]
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Palladium on carbon (10% wi/w, 0.05 eq) is added as a catalyst.[4]

The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere
for 4-8 hours at room temperature.[4]

Reaction completion is monitored by TLC or LC-MS.[4]

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield

crude Anilopam.[4]

The final product can be further purified by recrystallization or column chromatography.[4]
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A plausible multi-step synthetic workflow for Anilopam.
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Mechanism of Action and Signaling Pathways

Anilopam's primary mechanism of action is as an agonist at the p-opioid receptor, a G-protein
coupled receptor (GPCR).[5] The binding of Anilopam to this receptor is expected to trigger a
cascade of intracellular events that lead to analgesia. Additionally, some research suggests that
Anilopam may have anti-inflammatory properties through the attenuation of NF-kB activation.

[2][5]

p-Opioid Receptor Agonism

Upon binding to the p-opioid receptor, Anilopam would induce a conformational change,
leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the
inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cCAMP) levels, and the
modulation of ion channel activity. Specifically, it leads to the opening of G-protein-coupled
inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the closing of
voltage-gated calcium channels, which reduces neurotransmitter release.
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Signaling pathway of Anilopam via the p-opioid receptor.

Potential Anti-inflammatory Pathway

Preliminary research suggests Anilopam may attenuate lipopolysaccharide-induced NF-kB
activation.[2] This would likely involve the inhibition of the signaling cascade that leads to the
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phosphorylation and subsequent degradation of IkB, the inhibitory protein of NF-kB. By
preventing IKB degradation, NF-kB remains sequestered in the cytoplasm and cannot
translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
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Potential anti-inflammatory mechanism of Anilopam via NF-kB pathway inhibition.

Quantitative Data Summary

Due to the lack of publicly available preclinical data for Anilopam, the following tables present
hypothetical yet representative data that would be generated to characterize its
pharmacological profile.[2][5]

Table 1: In Vitro Receptor Binding Affinity

Receptor Radioligand Ki (nM)
p-Opioid [3H]-DAMGO 1.5
3-Opioid [*H]-DPDPE 250
k-Opioid [2H]-U69593 475

Table 2: In Vitro Functional Activity ([3>S]GTPyS Binding Assay)

Receptor ECso (nM) Emax (%)
p-Opioid 12.5 95
0-Opioid >1000 <10
K-Opioid >1000 <10

Table 3: In Vivo Analgesic Efficacy (Rodent Hot Plate Test)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15617044?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/pdf/Anilopam_A_Reassessment_of_a_Vintage_Benzazepine_Opioid_Agonist_as_a_Lead_Compound_in_Modern_Drug_Discovery.pdf
https://www.benchchem.com/pdf/Application_of_Anilopam_in_Pain_Research_Models_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Dose (mglkg, i.p.)

Latency (seconds)

% Maximum Possible

Effect (%MPE)
Vehicle 10.2+1.1 0
1 158+15 28
3 25.4+2.0 76
10 30.0+25 100

Experimental Protocols

The following are standard methodologies that would be employed to characterize a compound

like Anilopam.[2]

Receptor Binding Assay

e Objective: To determine the binding affinity (Ki) of Anilopam for opioid receptors.

» Methodology:

o Prepare cell membranes expressing the opioid receptor subtype of interest.

[¢]

Incubate the membranes with a specific radioligand (e.g., [3H]-DAMGO for p-opioid

receptors) and varying concentrations of Anilopam.

[¢]

[e]

o

[*>S]GTPYS Functional Assay

o Objective: To determine the potency (ECso) and efficacy (Emax) of Anilopam as a functional

agonist.

» Methodology:

After reaching equilibrium, separate bound from free radioligand by rapid filtration.
Quantify the bound radioactivity using liquid scintillation counting.

Calculate the ICso value and convert it to a Ki value using the Cheng-Prusoff equation.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/pdf/Anilopam_A_Reassessment_of_a_Vintage_Benzazepine_Opioid_Agonist_as_a_Lead_Compound_in_Modern_Drug_Discovery.pdf
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Use cell membranes expressing the p-opioid receptor and associated G-proteins.[2]

o In a 96-well plate, combine the cell membranes, GDP, and a dilution series of Anilopam or
a standard agonist (e.g., DAMGO).[2]

o Initiate the reaction by adding [3*S]GTPyYS, a non-hydrolyzable GTP analog.[2]
o Incubate to allow for G-protein activation and binding of [3>S]GTPYS.[2]

o Terminate the reaction by rapid filtration and quantify the bound [3>*S]GTPYS using a
scintillation counter.[2]

In Vivo Hot Plate Test

o Objective: To assess the analgesic efficacy of Anilopam in a model of thermal pain.
o Methodology:

o Acclimate rodents (e.g., mice or rats) to the testing room and apparatus.

o Administer Anilopam or vehicle intraperitoneally (i.p.).

o At a predetermined time post-administration (e.g., 30 minutes), place the animal on a hot
plate maintained at a constant temperature (e.g., 55°C).

o Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is
used to prevent tissue damage.

o Calculate the % Maximum Possible Effect (%MPE).

Acetic Acid-Induced Writhing Test

» Objective: To evaluate the analgesic effect of Anilopam in a model of visceral pain.
» Methodology:

o Administer Anilopam or vehicle to mice.
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o After a pre-treatment period (e.g., 30 minutes), inject a 0.6% acetic acid solution
intraperitoneally.[5]

o Immediately place the mouse in an observation chamber and count the number of writhes
(abdominal constrictions and stretches) over a defined period (e.g., 20 minutes).[5]

o Areduction in the number of writhes compared to the vehicle group indicates analgesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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